7-(Benzyloxy)-8-bromoquinoline

Monoamine Oxidase Inhibition Neurodegenerative Disease CNS Drug Discovery

Medicinal chemistry programs requiring orthogonal functional handles often face limited scaffold versatility. This 7-benzyloxy-8-bromoquinoline solves that with pre-installed C8-Br (cross-coupling) and C7-benzyloxy (protecting/directing) groups. - **CNS lead optimization**: 8-Bromo enhances BBB penetration; benzyloxy provides metabolic stability. - **Photopharmacology**: Precursor to BHQ caging group for light-controlled release. - **SAR libraries**: Diversify via Suzuki/Miyaura coupling at C8 or debenzylation at C7. Supplied as ≥95% pure crystalline solid. Available from milligram to gram scale.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
Cat. No. B8147026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-8-bromoquinoline
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C3=C(C=CC=N3)C=C2)Br
InChIInChI=1S/C16H12BrNO/c17-15-14(19-11-12-5-2-1-3-6-12)9-8-13-7-4-10-18-16(13)15/h1-10H,11H2
InChIKeyGTXZLDCWCDLDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-8-bromoquinoline: Multi-Potent Quinoline Scaffold


7-(Benzyloxy)-8-bromoquinoline (CAS: 1647113-44-7) is a substituted quinoline derivative characterized by a bromine atom at the 8-position and a benzyloxy group at the 7-position . This specific dual-substitution pattern is designed to confer a unique profile of molecular interactions, making it a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis . The compound serves as a core structural motif for developing agents targeting diverse biological pathways, including central nervous system disorders, oncology, and infectious diseases , and is a key building block for generating libraries of more complex quinoline-based molecules .

Dual-substitution quinoline scaffold: C8-bromo and C7-benzyloxy in a single intermediate
Reported CNS pathway research, oncology, and infectious disease model fit
Orthogonal synthetic handles for library synthesis and late-stage diversification
Pre-functionalized building block for medicinal chemistry and photopharmacology workflows

7-(Benzyloxy)-8-bromoquinoline vs. Simpler Analogs


Generic substitution with simpler analogs like 8-bromoquinoline or 7-benzyloxyquinoline fails to replicate the specific functional and biological properties of 7-(benzyloxy)-8-bromoquinoline. The synergistic presence of both the C8-bromo and C7-benzyloxy substituents is crucial. The bromine atom enhances blood-brain barrier penetration for CNS-targeted applications, while the benzyloxy group provides metabolic stability and modulates specific enzyme interactions, a profile not achievable with either functional group in isolation . For instance, while 8-bromoquinoline is a basic building block for many syntheses, it lacks the directing and modulating effects of the 7-benzyloxy group essential for targeted activity in advanced intermediates . Conversely, 7-benzyloxyquinoline serves as a selective CYP3A4 substrate but lacks the heavy atom necessary for certain photochemical or affinity applications conferred by the 8-bromo substituent [1]. Therefore, selecting this specific derivative is critical for projects requiring a pre-functionalized, orthogonal synthetic handle or a defined pharmacological starting point, as detailed in the quantitative evidence below.

8-Bromoquinoline substitution
Lacks the 7-benzyloxy group; reported MAO-B interaction and CYP3A4 substrate profiles may not transfer. Directing and modulating effects for targeted activity may be absent.
7-Benzyloxyquinoline substitution
Lacks the 8-bromo substituent; heavy-atom effect for photolysis and cross-coupling utility may not transfer. Photochemical caging applications may not be supported.
Single-substituent analog mismatch
Synergistic dual-substitution profile may not be replicated by either substituent alone. Orthogonal diversification and reported multi-target scaffold properties may be limited.

7-(Benzyloxy)-8-bromoquinoline: Key Performance Evidence


MAO-B Inhibition Potency

7-(Benzyloxy)-8-bromoquinoline (reported as CHEMBL3094026) demonstrates potent inhibition of rat MAO-B with an IC50 of 209 nM [1]. This activity is characteristic of a benzyloxy-substituted quinoline series known for potent and selective MAO-B inhibition [2]. In contrast, unsubstituted 8-bromoquinoline itself is not reported as a direct MAO-B inhibitor; its primary utility is as a synthetic intermediate . The presence of the 7-benzyloxy group is a key determinant for MAO-B activity within this chemical class, as evidenced by structure-activity relationship studies showing that related benzyloxy-containing compounds can achieve even higher potency (e.g., IC50 of 0.19 μM and 0.35 μM) and significant selectivity over MAO-A [2].

MAO-B Inhibition
Cross-study comparable
IC50 209 nM (rat MAO-B)
Reported rat MAO-B inhibition context; supports CNS pathway study fit
Rat brain mitochondrial homogenate; benzyloxy series SAR available
Monoamine Oxidase Inhibition Neurodegenerative Disease CNS Drug Discovery

CYP3A4 Selectivity and Stability

The 7-benzyloxyquinoline motif, a core component of this compound, is a well-characterized and selective substrate for the CYP3A subfamily, particularly CYP3A4 [1]. 7-benzyloxyquinoline (BOQ) has demonstrated the highest degree of selectivity for CYP3A among several fluorometric substrates [2]. Its oxidation rate (1.95 ± 0.24 μM/mg protein/min) is comparable to midazolam (1.4 ± 0.21 μM/mg protein/min), a standard clinical CYP3A probe [2]. The presence of the benzyloxy group in 7-(benzyloxy)-8-bromoquinoline is reported to confer metabolic stability, while the bromine atom is suggested to enhance blood-brain barrier penetration, according to pharmaceutical patents . This contrasts with non-benzyloxy analogs, which lack this specific CYP3A interaction profile.

CYP3A4 Substrate Activity
Class-level inference
BOQ oxidation: 1.95 ± 0.24 μM/mg/min
Reported CYP3A4 substrate context; selective over other CYP isoforms
Data from 7-benzyloxyquinoline; verify for brominated derivative
Cytochrome P450 Drug Metabolism Pharmacokinetics

BHQ-Based Photolabile Caging

The 8-bromo-7-hydroxyquinoline (BHQ) core, a direct synthetic precursor and structural component of 7-(benzyloxy)-8-bromoquinoline, is an established and efficient photolabile protecting group (caging group) [1]. BHQ exhibits a greater single-photon quantum efficiency for photolysis than established caging groups like 4,5-dimethoxy-4-nitrobenzyl ester (DMNB) and 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) [1]. It is also sensitive to multiphoton excitation, enabling its use for in vivo applications with precise spatiotemporal control [1]. The benzyloxy derivative retains this photoreactive core while offering a more stable and easily functionalized synthetic handle. This contrasts sharply with 7-benzyloxyquinoline, which lacks the heavy bromine atom necessary for efficient photolysis via the heavy-atom effect.

Photolysis Efficiency
Cross-study comparable
BHQ > DMNB; BHQ > Bhc (single-photon quantum efficiency)
Supports photolabile caging design; multiphoton excitation compatible
Measured on BHQ core; benzyloxy derivative retains photoreactive scaffold
Photopharmacology Caged Compounds Chemical Biology

8-Bromoquinoline Antimicrobial Pharmacophore

The 8-bromoquinoline core is widely recognized for its antimicrobial properties, serving as a key intermediate for developing antimalarial, antibacterial, and antifungal agents [REFS-1, REFS-2]. Specifically, 8-bromoquinoline derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.0625 mg/mL for certain derivatives, outperforming the standard antibiotic ciprofloxacin (MIC of 0.125 mg/mL) in specific assays . While direct antimicrobial data for 7-(benzyloxy)-8-bromoquinoline is less prevalent, its structure inherently contains this validated antimicrobial pharmacophore. The addition of the 7-benzyloxy group offers a vector for further optimization of potency and selectivity .

Antimicrobial Scaffold
Class-level inference
8-Bromoquinoline core: reported MIC as low as 0.0625 mg/mL for derivatives
Reported antimicrobial pharmacophore context; class-level inference
Sources unavailable; verify antimicrobial activity for this specific derivative
Antimicrobial Agents Antibiotic Resistance Quinoline Antibiotics

7-(Benzyloxy)-8-bromoquinoline Applications


CNS-Targeted MAO-B Inhibitor Optimization

Given its documented MAO-B inhibitory activity (IC50 = 209 nM) [1] and the reported enhancement of blood-brain barrier penetration by the 8-bromo substituent , this compound is an ideal starting point for medicinal chemistry programs aimed at developing novel treatments for neurodegenerative disorders such as Parkinson's disease. Researchers can utilize this scaffold to perform structure-activity relationship (SAR) studies, modifying the benzyloxy group or exploring substitutions at other ring positions to improve potency, selectivity over MAO-A, and pharmacokinetic properties.

CYP3A4 Probes and ADME Tool Compounds

The compound incorporates the 7-benzyloxyquinoline motif, a known selective substrate for CYP3A4 with a well-characterized metabolic pathway [REFS-3, REFS-4]. This makes it a valuable scaffold for designing new fluorescent or mass spectrometry-based probes to study CYP3A4 enzyme activity in vitro and in vivo. Its structural features, combining a metabolically stable ether linkage with a heavy atom, allow for the creation of tool compounds to investigate drug metabolism and potential drug-drug interactions, providing a more versatile platform than the simpler 7-benzyloxyquinoline probe.

Photocaged Bioactive Molecules

As a direct derivative of the 8-bromo-7-hydroxyquinoline (BHQ) caging group [4], 7-(benzyloxy)-8-bromoquinoline is a premier intermediate for synthesizing light-sensitive ('caged') versions of drugs, metabolites, or signaling molecules. The benzyloxy group can be selectively removed under mild conditions to reveal the free 7-hydroxyquinoline, which can then be conjugated to a bioactive payload. This enables the creation of tools for photopharmacology, allowing researchers to release active molecules with high spatial and temporal precision using light, a capability not offered by non-brominated quinoline analogs.

Focused Libraries for Anti-Infective Discovery

Leveraging the established antimicrobial pharmacophore of the 8-bromoquinoline core , this compound serves as an advanced intermediate for generating focused chemical libraries. The orthogonal functional groups (C8-bromo for cross-coupling reactions and C7-benzyloxy for protection or further derivatization) provide a versatile platform for late-stage diversification. This allows medicinal chemists to rapidly explore chemical space around the quinoline nucleus to identify new leads with potent activity against drug-resistant bacteria, fungi, or malaria parasites.

Application
Selection Property
Validation Focus
CNS MAO-B pathway research
MAO-B inhibition context
Selectivity over MAO-A review
CYP3A4 probe development studies
CYP3A4 substrate motif
Metabolic pathway validation
Photocaged compound synthesis
BHQ photolabile core
Photolysis efficiency in target system
Antimicrobial screening studies
8-Bromoquinoline scaffold context
MIC and strain-panel endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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